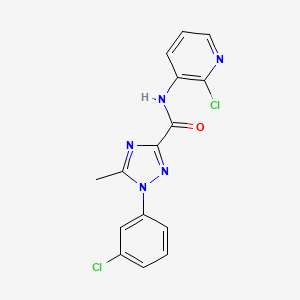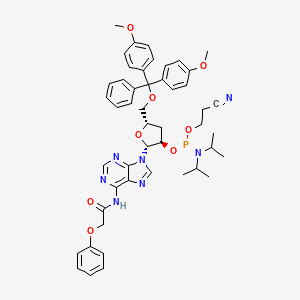![molecular formula C22H20N6O3 B13361183 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(1-methyl-1H-1,2,4-triazol-3-yl)ethyl]acetamide](/img/structure/B13361183.png)
2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(1-methyl-1H-1,2,4-triazol-3-yl)ethyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(1-methyl-1H-1,2,4-triazol-3-yl)ethyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines isoindoloquinazoline and triazole moieties, which may contribute to its distinctive chemical and biological properties.
化学反应分析
This compound can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the oxidation state of certain functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles/electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Exploring its potential therapeutic effects, such as anticancer or antimicrobial activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of this compound is not well-documented, but it likely involves interactions with specific molecular targets and pathways. The isoindoloquinazoline and triazole moieties may contribute to its binding affinity and specificity for certain enzymes or receptors, leading to modulation of biological processes.
相似化合物的比较
Similar compounds to 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(1-methyl-1H-1,2,4-triazol-3-yl)ethyl]acetamide include other isoindoloquinazoline derivatives and triazole-containing compounds. These compounds may share similar chemical properties and biological activities but differ in their specific structures and functional groups. The unique combination of isoindoloquinazoline and triazole moieties in this compound may confer distinct advantages in terms of stability, reactivity, and biological activity.
属性
分子式 |
C22H20N6O3 |
|---|---|
分子量 |
416.4 g/mol |
IUPAC 名称 |
2-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-[2-(1-methyl-1,2,4-triazol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C22H20N6O3/c1-26-13-24-18(25-26)10-11-23-19(29)12-27-20-14-6-2-3-7-15(14)22(31)28(20)17-9-5-4-8-16(17)21(27)30/h2-9,13,20H,10-12H2,1H3,(H,23,29) |
InChI 键 |
KGJQGUHNXASXLS-UHFFFAOYSA-N |
规范 SMILES |
CN1C=NC(=N1)CCNC(=O)CN2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 6-methoxy-3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B13361112.png)



![4-hydroxy-5-methoxy-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]pyridine-2-carboxamide](/img/structure/B13361141.png)


![Ethyl 1-[(2-methylphenyl)acetyl]-4-piperidinecarboxylate](/img/structure/B13361164.png)
![2-(2-Bromophenyl)-1H-benzo[d]imidazole-6-carbaldehyde](/img/structure/B13361165.png)
![6-(2,3-Dimethoxyphenyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361172.png)

![3-[6-(3,4-Dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13361189.png)
![3-{2-[(2-Chlorobenzyl)oxy]phenyl}acrylamide](/img/structure/B13361194.png)
